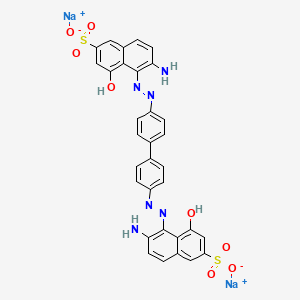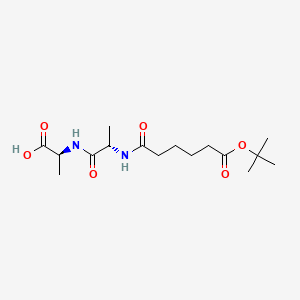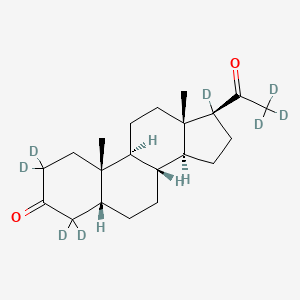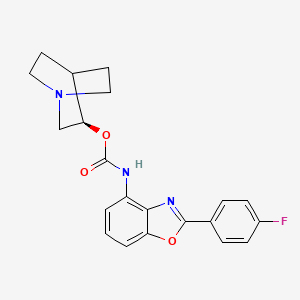
Glucosylceramide synthase-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosylceramide synthase-IN-3 is a small molecule inhibitor of glucosylceramide synthase, an enzyme that catalyzes the transfer of glucose from uridine diphosphate-glucose to ceramide, forming glucosylceramide. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes, including cell signaling and membrane integrity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glucosylceramide synthase-IN-3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the final compound. Commonly used reagents include ceramide analogs and uridine diphosphate-glucose .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of automated synthesis equipment and rigorous quality control measures to maintain consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Glucosylceramide synthase-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenated compounds). Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Glucosylceramide synthase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycosphingolipid metabolism and function.
Biology: Employed in research on cell signaling, membrane structure, and lipid metabolism.
Mécanisme D'action
Glucosylceramide synthase-IN-3 exerts its effects by inhibiting the activity of glucosylceramide synthase, thereby reducing the synthesis of glucosylceramide and other glycosphingolipids. This inhibition disrupts glycosphingolipid metabolism, leading to alterations in cell signaling, membrane integrity, and lipid homeostasis. The molecular targets and pathways involved include the ceramide and uridine diphosphate-glucose substrates, as well as downstream glycosphingolipid products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eliglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Miglustat: A glucosylceramide synthase inhibitor used for the management of mild to moderate type I Gaucher disease.
Uniqueness
Glucosylceramide synthase-IN-3 is unique in its specific chemical structure and its ability to penetrate the brain, making it a valuable tool for studying glycosphingolipid metabolism in the central nervous system. Additionally, its high affinity and specificity for glucosylceramide synthase make it a potent inhibitor with potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H20FN3O3 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(4-fluorophenyl)-1,3-benzoxazol-4-yl]carbamate |
InChI |
InChI=1S/C21H20FN3O3/c22-15-6-4-14(5-7-15)20-24-19-16(2-1-3-17(19)27-20)23-21(26)28-18-12-25-10-8-13(18)9-11-25/h1-7,13,18H,8-12H2,(H,23,26)/t18-/m0/s1 |
Clé InChI |
MLVNGCMNEYHLOF-SFHVURJKSA-N |
SMILES isomérique |
C1CN2CCC1[C@H](C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


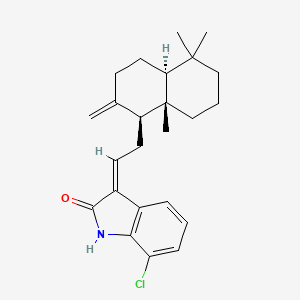


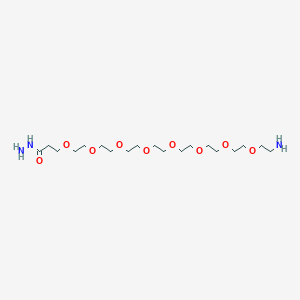
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)
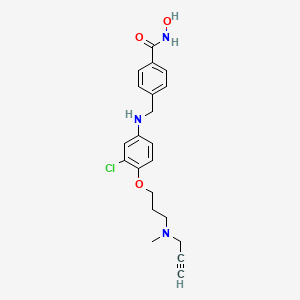
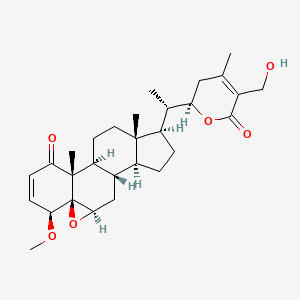
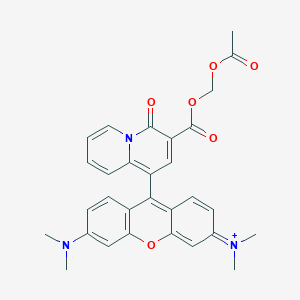

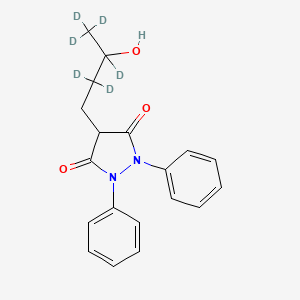
![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
